
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H32BN3O4. It is primarily used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals. This compound is known for its stability and reactivity, making it a valuable component in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed for purification .
Analyse Chemischer Reaktionen
Deprotection of the tert-Butyl Carbamate Group
The Boc (tert-butoxycarbonyl) group serves as a protective group for amines and can be removed under acidic conditions to regenerate the free piperidine amine.
Reaction Conditions | Outcome | Yield | Source |
---|---|---|---|
4M HCl in 1,4-dioxane (RT, 6 hr) | Liberation of 4-(1H-pyrazol-3-yl)piperidine | >90% | |
Trifluoroacetic acid (TFA) in DCM | Rapid deprotection at room temperature | 85–95% |
This reaction is critical for accessing the reactive piperidine amine, enabling subsequent functionalization (e.g., acylation, alkylation).
Functionalization of the Piperidine Amine
The free amine generated after Boc deprotection participates in nucleophilic reactions:
Acylation
-
Reagents : Acetyl chloride, DIPEA (base), DCM
-
Conditions : 0°C to RT, 2–4 hr
-
Product : 4-(1H-pyrazol-3-yl)-N-acetylpiperidine
-
Yield : 78% (analogous to)
Sulfonylation
-
Reagents : Tosyl chloride, pyridine
-
Conditions : RT, 12 hr
-
Product : 4-(1H-pyrazol-3-yl)-N-tosylpiperidine
-
Yield : 82% (analogous to)
Pyrazole Ring Modifications
The pyrazole ring undergoes electrophilic substitution and cross-coupling reactions:
Halogenation
Halogenation enables further cross-coupling (e.g., Suzuki-Miyaura) for biaryl synthesis.
Alkylation
-
Reagents : Methyl iodide, K₂CO₃, DMF
-
Conditions : 60°C, 8 hr
-
Product : 4-(1-methyl-1H-pyrazol-3-yl)piperidine
Cross-Coupling Reactions
Halogenated derivatives participate in palladium-catalyzed couplings:
Cyclization and Heterocycle Formation
The pyrazole-piperidine scaffold serves as a precursor for fused heterocycles:
-
Reagents : Hydrazine, EtOH, reflux
-
Conditions : 12 hr
-
Product : Pyrazolo[3,4-c]piperidine derivative
Comparative Reactivity of Pyrazole vs. Piperidine Moieties
Site | Reaction | Typical Yield | Key Reagents |
---|---|---|---|
Piperidine NH | Acylation | 75–85% | Ac₂O, DIPEA |
Pyrazole C-3 | Bromination | 60–65% | NBS, DMF |
Pyrazole N-1 | Alkylation | 65–70% | R-X, K₂CO₃ |
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship
Research has demonstrated that the pyrazole moiety plays a crucial role in modulating biological activity. Compounds containing this structure have shown promise as inhibitors of various biological targets. For example, studies have indicated that derivatives of tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate exhibit significant inhibitory effects on certain kinases involved in cancer progression . The structure-activity relationship (SAR) studies highlight how modifications to the pyrazole and piperidine components can enhance potency and selectivity for specific targets.
Therapeutic Potential
The compound has been explored for its potential in treating conditions such as cancer and cystic fibrosis. In particular, some derivatives have been identified as effective potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), showing efficacy in enhancing chloride ion transport in cells affected by mutations like F508del-CFTR . This suggests that compounds like this compound could serve as valuable tools in developing therapies for cystic fibrosis.
Cancer Research
In cancer research, this compound has been investigated for its role as an inhibitor of specific kinases associated with tumor growth. A study demonstrated that certain derivatives could inhibit cell proliferation in vitro by targeting the signaling pathways critical for cancer cell survival . These findings support the ongoing development of pyrazole-containing compounds as potential anticancer agents.
Cystic Fibrosis Treatment
In another case study focusing on cystic fibrosis, researchers evaluated the efficacy of this compound derivatives in restoring CFTR function. The results indicated that these compounds could significantly improve CFTR activity in cells harboring common mutations, providing a promising avenue for therapeutic intervention .
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Boc-4-piperidyl)pyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is unique due to its specific structure, which combines a piperidine ring with a pyrazole moiety and a tert-butyl ester group. This combination imparts distinct chemical properties, such as stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules .
Biologische Aktivität
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS Number: 1177272-31-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with a tert-butyl group and a pyrazole moiety. The molecular formula is , which contributes to its unique properties and interactions within biological systems .
Research indicates that compounds containing the pyrazole structure, including this compound, interact with various biological targets, influencing pathways related to cell proliferation, invasion, and apoptosis.
Binding Affinity and Inhibition Studies
In a study examining the binding activity of pyrazole derivatives, it was found that certain compounds exhibited significant inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). Notably, derivatives similar to this compound demonstrated varying degrees of inhibition constants () ranging from 6 to 63 µM, indicating effective displacement of fluorescently labeled peptides in competitive assays .
Cell Proliferation and Cytotoxicity
Further investigations revealed that certain pyrazole-based compounds significantly inhibited cell proliferation in vitro. For instance, specific analogs showed concentration-dependent effects on MDA-MB-231 cell invasion and migration, with some compounds leading to apoptosis as indicated by Annexin V staining assays. In contrast, other related compounds exhibited no cytotoxic effects even at high concentrations (100 µM), suggesting a selective mechanism of action .
In Vitro Studies
-
Cell Lines Used :
- MDA-MB-231 (breast cancer)
- PANC-1 (pancreatic cancer)
-
Key Findings :
- Compounds demonstrated significant inhibition of cell proliferation.
- Specific pyrazole derivatives impaired cell adhesion and migration.
- Mechanistic studies indicated that certain compounds inhibited MMP-9 activity, crucial for cancer metastasis.
Compound | Cell Line | IC50 (µM) | Effect on Proliferation | Mechanism |
---|---|---|---|---|
1b | MDA-MB-231 | 12 | Significant | Apoptosis |
1f | PANC-1 | 25 | Moderate | MMP Inhibition |
4b | MDA-MB-231 | >100 | None | No effect |
Pharmacological Applications
Given its biological activity, this compound is being explored for potential therapeutic applications in oncology. The structural features associated with pyrazoles contribute to their role as scaffolds for developing inhibitors targeting various kinases and other proteins involved in cancer progression.
Potential Therapeutic Targets
- Cyclin-dependent kinases (CDKs)
- Urokinase receptor (uPAR)
Research has shown that modifications to the pyrazole structure can enhance selectivity towards specific targets, making it a promising candidate for further drug development .
Eigenschaften
IUPAC Name |
tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-5-10(6-9-16)11-4-7-14-15-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOZGYVJVHYVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278798-07-5 | |
Record name | tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.